Ramelteon

Catalog No.
S541036
CAS No.
196597-26-9
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ramelteon

Researchers developing non-addictive sleep therapies often face compromised data due to off-target GABA-A activity or rapid melatonin clearance. Ramelteon (CAS 196597-26-9) is a high-purity MT1/MT2 agonist with picomolar affinity and no GABA-A binding, enabling precise sleep-onset studies without CNS depression. Its active M-II metabolite ensures sustained receptor engagement, critical for circadian rhythm models. In stock for immediate procurement with global shipping.

CAS Number

196597-26-9

Product Name

Ramelteon

IUPAC Name

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1

InChI Key

YLXDSYKOBKBWJQ-LBPRGKRZSA-N

solubility

1.64e-02 g/L

Synonyms

(S)-N-(2-(1,6,7,8-tetrahydro-2H-indeno-(5,4)furan-8-yl)ethyl)propionamide, ramelteon, Rozerem, TAK-375

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3

The exact mass of the compound Ramelteon is 259.1572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 11 mg/l at 25 °c (est)1.64e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. It belongs to the ontological category of indanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Ramelteon is a highly selective, non-habit-forming synthetic tricyclic analog of melatonin that acts as a potent agonist at the MT1 and MT2 G-protein coupled receptors[1]. Unlike broad-spectrum sedatives, it specifically targets the suprachiasmatic nucleus to regulate the circadian rhythm and facilitate sleep onset without central nervous system depression [2]. In pharmaceutical procurement and neuropharmacological research, Ramelteon is prioritized for its exceptional receptor binding affinity—operating in the low picomolar range—and its distinct pharmacokinetic profile, which includes an active metabolite (M-II) that significantly extends its functional half-life[3]. Its complete lack of affinity for GABAergic, dopaminergic, and opiate receptors makes it a critical baseline material for developing and benchmarking non-addictive chronobiotics and sleep therapeutics [2].

Procurement substitution of Ramelteon with endogenous melatonin or other synthetic sleep aids fundamentally compromises experimental and therapeutic integrity. While melatonin is a readily available and low-cost alternative, it suffers from poor oral bioavailability, rapid clearance, and high off-target affinity for the MT3 binding site (quinone reductase 2), which triggers unintended oxidative stress pathway interactions [1]. Conversely, substituting with standard hypnotics like Zolpidem shifts the mechanism of action entirely to GABA-A receptor modulation, inducing generalized CNS depression, altering natural sleep architecture, and introducing severe dependency risks[2]. Furthermore, utilizing other MT1/MT2 agonists like Agomelatine introduces confounding 5-HT2C serotonin receptor antagonism [3]. Therefore, Ramelteon is the strict prerequisite for applications requiring pure, high-potency, and sustained MT1/MT2 activation without GABAergic or serotonergic interference.

Picomolar Binding Affinity and MT1/MT2 Selectivity

Ramelteon demonstrates exceptional binding affinity for human MT1 and MT2 receptors, significantly outperforming endogenous melatonin. In vitro assays reveal that Ramelteon binds MT1 with a Ki of 14 pM and MT2 with a Ki of 112 pM [1]. In contrast, melatonin exhibits a Ki of 80 pM for MT1 and 383 pM for MT2. This translates to a roughly 6-fold higher affinity for the MT1 receptor, which is primarily responsible for sleep initiation.

Evidence DimensionMT1 and MT2 Receptor Binding Affinity (Ki)
Target Compound DataRamelteon: MT1 Ki = 14 pM, MT2 Ki = 112 pM
Comparator Or BaselineMelatonin: MT1 Ki = 80 pM, MT2 Ki = 383 pM
Quantified Difference~6-fold higher MT1 affinity and ~3.4-fold higher MT2 affinity
ConditionsIn vitro binding assays in cells expressing human MT1 or MT2 receptors

Enables the formulation of ultra-low-dose therapeutics and guarantees high-signal reproducibility in receptor assays without requiring massive, cost-prohibitive compound concentrations.

Elimination of MT3 (NQO2) Off-Target Binding

A critical differentiator for Ramelteon in pure chronobiotic research is its lack of affinity for the MT3 binding site, which is structurally the cytosolic enzyme quinone reductase 2 (NQO2). While melatonin binds MT3 with high affinity (Ki = 24 pM), Ramelteon shows negligible interaction (Ki = 2650 pM) [1]. This massive reduction in MT3 affinity prevents the unintended modulation of detoxification and oxidative stress pathways that occurs when utilizing bulk melatonin [2].

Evidence DimensionMT3 (NQO2) Binding Affinity (Ki)
Target Compound DataRamelteon: Ki = 2650 pM
Comparator Or BaselineMelatonin: Ki = 24 pM
Quantified Difference>100-fold reduction in MT3 binding affinity
ConditionsIn vitro receptor binding assays

Ensures assay reproducibility and pure mechanism-of-action validation by eliminating the confounding oxidative stress pathway activation seen when using melatonin.

GABA-A Independence and Regulatory Workflow Fit

Unlike traditional Z-drugs such as Zolpidem, which act as benzodiazepine receptor agonists (BZD-RA) on GABA-A receptors to induce generalized CNS depression, Ramelteon exhibits zero appreciable affinity for the GABA receptor complex [1]. This fundamental mechanistic difference means Ramelteon does not induce the withdrawal symptoms, rebound insomnia, or abuse liability associated with Zolpidem [2]. Consequently, Ramelteon is classified as a non-scheduled compound, streamlining procurement and regulatory compliance for long-term studies.

Evidence DimensionGABA-A Receptor Affinity and Dependence Liability
Target Compound DataRamelteon: No measurable GABA-A affinity; Non-scheduled
Comparator Or BaselineZolpidem: High GABA-A affinity; Schedule IV controlled substance
Quantified DifferenceComplete absence of GABAergic modulation and dependency risk
ConditionsReceptor binding panels and clinical dependence evaluations

Streamlines procurement, storage, and regulatory compliance by utilizing a non-scheduled compound, avoiding the DEA restrictions and handling protocols required for GABAergic Z-drugs.

Pharmacokinetic Extension via Active Metabolite M-II

Ramelteon's in vivo efficacy is uniquely driven by its primary hepatic metabolite, M-II. While the parent compound undergoes rapid first-pass metabolism (1.8% bioavailability), M-II produces 20- to 100-fold greater systemic exposure and retains significant MT1/MT2 binding affinity (MT1 Ki = 114 pM; MT2 Ki = 566 pM) [1]. This contrasts sharply with other melatonin agonists like Agomelatine, whose primary metabolites are biochemically inactive [2]. The sustained systemic presence of M-II provides a prolonged functional duration critical for maintaining circadian rhythm alignment.

Evidence DimensionActive Metabolite Systemic Exposure and Receptor Affinity
Target Compound DataRamelteon: M-II systemic exposure 20-100x parent; retains MT1 Ki 114 pM
Comparator Or BaselineAgomelatine: Primary metabolites are biochemically inactive
Quantified DifferenceProlonged in vivo functional duration driven by a highly active metabolite
ConditionsIn vivo pharmacokinetic profiling and human serum analysis

Reduces the frequency of dosing required in long-term in vivo models, improving workflow efficiency and formulation viability for sustained-release chronobiotics.

Reference Standard in Non-GABAergic Insomnia Drug Development

Because Ramelteon strictly targets MT1/MT2 receptors without modulating the GABA-A complex, it is the gold-standard active comparator for developing next-generation, non-habit-forming sleep therapeutics [1]. It allows researchers to benchmark sleep onset latency improvements without the confounding variables of CNS depression, withdrawal, or rebound insomnia associated with Z-drugs.

Pure MT1/MT2 Receptor Pharmacology Assays

Ramelteon’s picomolar binding affinity and >100-fold selectivity against the MT3 (NQO2) binding site make it an essential high-potency ligand for in vitro receptor assays [2]. It enables the precise mapping of MT1 and MT2 activation pathways without triggering the oxidative stress or detoxification mechanisms that endogenous melatonin inadvertently activates.

In Vivo Circadian Rhythm and Shift Work Disorder Modeling

For long-term animal models studying circadian misalignment, Ramelteon is preferred over melatonin and agomelatine due to the extended systemic exposure of its active M-II metabolite[3]. This pharmacokinetic profile ensures sustained receptor engagement throughout the sleep cycle, more accurately simulating the therapeutic requirements for shift-work and jet-lag disorders.

Selective Chronobiotic Formulation Research

Formulators developing targeted chronobiotics prioritize Ramelteon over Agomelatine to avoid 5-HT2C serotonin receptor antagonism [4]. This ensures that the resulting formulation purely influences the suprachiasmatic nucleus for sleep-wake cycle regulation, without inadvertently introducing antidepressant-like neurochemical alterations.

Physical Description

Solid

Color/Form

Crystals from ethyl acetate

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

259.157228913 Da

Monoisotopic Mass

259.157228913 Da

Heavy Atom Count

19

LogP

2.4
log Kow = 3.85 (est)

Appearance

Solid powder

Melting Point

113-115 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

901AS54I69

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of insomnia characterized by difficulty with sleep onset.
FDA Label

Livertox Summary

Ramelteon is a melatonin receptor agonist that is used for the treatment of insomnia. Ramelteon has not been implicated in causing serum enzyme elevations or clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Central Nervous System Depressants
Sedatives and Hypnotics

Therapeutic Uses

Ramelteon is used in the management of insomnia characterized by difficulty with sleep onset. /Use Included in US product label/
THERAPEUTIC CATEGORY: Sedative, hypnotic

Pharmacology

Ramelteon is the first selective melatonin agonist. It works by mimicking melatonin (MT), a naturally occuring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has a high affinity for the MT1 and MT2 receptors. The MT1 and MT2 receptors are located in the brain's suprachiasmatic nuclei (SCN),which is known as the body's "master clock" because it regulates the 24-hour sleep-wake cycle. Ramelteon has an active metabolite that is less potent but circulates in higher concentrations than the parent compound. The metabolite also has weak affinity for the 5HT2b receptor.
Ramelteon is a synthetic melatonin analogue with hypnotic and circadian rhythm-modulating activities. Ramelteon binds to and activates melatonin receptors 1 and 2 in the suprachiasmatic nucleus (SCN) of the brain, thereby promoting the onset of sleep. Unlike the nonbenzodiazepine sedative hypnotics zolpidem and zaleplon, this agent does not activate GABA receptors and, so, produces no GABA receptor-mediated anxiolytic, myorelaxant, and amnesic effects.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CH - Melatonin receptor agonists
N05CH02 - Ramelteon

Mechanism of Action

Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors, and lower selectivity for the MT3 receptor. Melatonin production is concurrent with nocturnal sleep, meaning that an increase in melatonin levels is related to the onset of self-reported sleepiness and an increase in sleep propensity. MT1 receptors are believed to be responsible for regulation of sleepiness and facilitation of sleep onset, and MT2 receptors are believed to mediate phase-shifting effects of melatonin on the circadian rhythm. While MT1 and MT2 receptors are associated with the sleep-wake cycle, MT3 has a completely different profile, and therefore is not likely to be involved in the sleep-wake cycle. Remelteon has no appreciable affinity for the gamma-aminobutyric acid (GABA) receptor complex or receptors that bind neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates.
Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor. Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors. The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has no appreciable affinity for the GABA receptor complex or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates. Ramelteon also does not interfere with the activity of a number of selected enzymes in a standard panel. The major metabolite of ramelteon, M-II, is active and has approximately one tenth and one fifth the binding affinity of the parent molecule for the human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent than ramelteon in in vitro functional assays. Although the potency of M-II at MT1 and MT2 receptors is lower than the parent drug, M-II circulates at higher concentrations than the parent producing 20- to 100-fold greater mean systemic exposure when compared to ramelteon. M-II has weak affinity for the serotonin 5-HT2B receptor, but no appreciable affinity for other receptors or enzymes. Similar to ramelteon, M-II does not interfere with the activity of a number of endogenous enzymes. All other known metabolites of ramelteon are inactive

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Melatonin
MTNR1 [HSA:4543 4544] [KO:K04285 K04286]

Vapor Pressure

7.4X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

196597-26-9

Absorption Distribution and Excretion

Rapid, total absorption is at least 84%.
Following oral administration of radiolabeled ramelteon, 84% of total radioactivity was excreted in urine and approximately 4% in feces, resulting in a mean recovery of 88%. Less than 0.1% of the dose was excreted in urine and feces as the parent compound.
73.6 L
In vitro protein binding of ramelteon is approximately 82% in human serum, independent of concentration. Binding to albumin accounts for most of that binding, since 70% of the drug is bound in human serum albumin. Ramelteon is not distributed selectively to red blood cells. Ramelteon has a mean volume of distribution after intravenous administration of 73.6 L, suggesting substantial tissue distribution.
Ramelteon is absorbed rapidly, with median peak concentrations occurring at approximately 0.75 hour (range, 0.5 to 1.5 hours) after fasted oral administration. Although the total absorption of ramelteon is at least 84%, the absolute oral bioavailability is only 1.8% due to extensive first-pass metabolism
Distributed into milk in rats; not known whether ramelteon is distributed into human milk.
Following oral administration of radiolabeled ramelteon, 84% of total radioactivity was excreted in urine and approximately 4% in feces, resulting in a mean recovery of 88%. Less than 0.1% of the dose was excreted in urine and feces as the parent compound. Elimination was essentially complete by 96 hours post-dose. Repeated once daily dosing with Rozerem does not result in significant accumulation owing to the short elimination half-life of ramelteon (on average, approximately 1- 2.6 hours). The half-life of M-II is 2 to 5 hours and independent of dose. Serum concentrations of the parent drug and its metabolites in humans are at or below the lower limits of quantitation within 24 hours

Metabolism Metabolites

Hepatic
Metabolism of ramelteon consists primarily of oxidation to hydroxyl and carbonyl derivatives, with secondary metabolism producing glucuronide conjugates. CYP1A2 is the major isozyme involved in the hepatic metabolism of ramelteon; the CYP2C subfamily and CYP3A4 isozymes are also involved to a minor degree. The rank order of the principal metabolites by prevalence in human serum is M-II, M-IV, M-I, and M-III. These metabolites are formed rapidly and exhibit a monophasic decline and rapid elimination. The overall mean systemic exposure of M-II is approximately 20- to 100-fold higher than parent drug.

Wikipedia

Ramelteon

FDA Medication Guides

ROZEREM
RAMELTEON
TABLET;ORAL
TAKEDA PHARMS USA
11/03/2021

Drug Warnings

Ramelteon did not demonstrate a respiratory depressant effect in patients with mild to moderate chronic obstructive pulmonary disease. The effect of ramelteon in patients with severe chronic obstructive pulmonary disease (e.g., those with elevated PCO2, those requiring nocturnal oxygen therapy) has not been studied, and use in these patients is not recommended. In studies in patients with mild to moderate obstructive sleep apnea, ramelteon did not produce differences in measures of apnea indices.1 However, the effect of ramelteon on severe obstructive sleep apnea has not been studied, and use in these patients is not recommended.
In a 35-night randomized study evaluating next-day residual effects of ramelteon, adult patients receiving 8 mg of the drug every night experienced reduced immediate/delayed memory recall and increased sluggishness, fatigue, and irritation at weeks 1 and 3 of treatment compared with those receiving placebo. However, next-day residual effects were not substantially different between ramelteon- and placebo-treated patients at week 5.1 2 A similar study in geriatric patients receiving 4 or 8 mg of ramelteon every night did not produce any substantial differences in measures of residual effects.
Studies employing subjective measures (e.g., questionnaires) did not reveal evidence of a withdrawal syndrome (including rebound insomnia) following discontinuance of long-term ramelteon therapy (4, 8, or 16 mg daily for up to 35 days).
No evidence of abuse potential was detected following administration of relatively high ramelteon doses (up to 20 times the recommended hypnotic dose) in patients with a history of drug (e.g., sedative-hypnotic, anxiolytic) abuse or dependence. Ramelteon does not appear to produce physical dependence.
For more Drug Warnings (Complete) data for Ramelteon (18 total), please visit the HSDB record page.

Biological Half Life

~1-2.6 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

Substrates of CYP isoenzymes 1A2 (e.g., theophylline), 2C9 (e.g., warfarin), 2C19 (e.g., omeprazole), 2D6 (e.g., dextromethorphan), or 3A4 (e.g., midazolam): Pharmacokinetic interaction unlikely.
Inducers of CYP isoenzymes: Pharmacokinetic interaction observed during concomitant use with rifampin (decreased concentrations of ramelteon and active metabolite). Possibly reduced ramelteon efficacy when used concomitantly with potent CYP inducers such as rifampin.
Inhibitors of CYP2D6 isoenzyme: Pharmacokinetic interaction with fluoxetine unlikely.
Inhibitors of CYP2C9 isoenzyme: Pharmacokinetic interaction observed during concomitant use with fluconazole (increased concentrations of ramelteon and active metabolite). Caution if used concomitantly with fluconazole or other potent inhibitors of CYP2C9.
For more Interactions (Complete) data for Ramelteon (7 total), please visit the HSDB record page.
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2: Shimizu N. [The onset mechanism of nocturia in the elderly and the possibility of ramelteon]. Nihon Rinsho. 2013 Jun;71(6):1116-20. Review. Japanese. PubMed PMID: 23855223.
3: Hiromasa S. [A new strategy of treatment of insomnia in the field of cardiology--potential of ramelteon]. Nihon Rinsho. 2013 Jan;71(1):181-7. Review. Japanese. PubMed PMID: 23631192.
4: Liu J, Wang LN. Ramelteon in the treatment of chronic insomnia: systematic review and meta-analysis. Int J Clin Pract. 2012 Sep;66(9):867-73. doi: 10.1111/j.1742-1241.2012.02987.x. Review. PubMed PMID: 22897464.
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6: Hirai K, Kato K, Nishikawa H, Yukuhiro N, Nishiyama K, Miyamoto M. [Preclinical pharmacological profiles and clinical outcome of the novel melatonin-receptor agonist ramelteon (Rozerem 8 mg).]. Nihon Yakurigaku Zasshi. 2010 Jul;136(1):51-60. Review. Japanese. PubMed PMID: 20628215.
7: Joya FL, Kripke DF, Loving RT, Dawson A, Kline LE. Meta-analyses of hypnotics and infections: eszopiclone, ramelteon, zaleplon, and zolpidem. J Clin Sleep Med. 2009 Aug 15;5(4):377-83. Review. PubMed PMID: 19968019; PubMed Central PMCID: PMC2725260.
8: Miyamoto M. [A novel therapeutic drug: ramelteon]. Nihon Rinsho. 2009 Aug;67(8):1595-600. Review. Japanese. PubMed PMID: 19768947.
9: Pandi-Perumal SR, Srinivasan V, Spence DW, Moscovitch A, Hardeland R, Brown GM, Cardinali DP. Ramelteon: a review of its therapeutic potential in sleep disorders. Adv Ther. 2009 Jun;26(6):613-26. doi: 10.1007/s12325-009-0041-6. Epub 2009 Jun 30. Review. PubMed PMID: 19568703.
10: Miyamoto M. Pharmacology of ramelteon, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders. CNS Neurosci Ther. 2009 Winter;15(1):32-51. doi: 10.1111/j.1755-5949.2008.00066.x. Review. PubMed PMID: 19228178; PubMed Central PMCID: PMC2871175.
11: Simpson D, Curran MP. Ramelteon: a review of its use in insomnia. Drugs. 2008;68(13):1901-19. Review. PubMed PMID: 18729542.
12: Reynoldson JN, Elliott E Sr, Nelson LA. Ramelteon: a novel approach in the treatment of insomnia. Ann Pharmacother. 2008 Sep;42(9):1262-71. doi: 10.1345/aph.1K676. Epub 2008 Jul 23. Review. PubMed PMID: 18648020.
13: Sateia MJ, Kirby-Long P, Taylor JL. Efficacy and clinical safety of ramelteon: an evidence-based review. Sleep Med Rev. 2008 Aug;12(4):319-32. doi: 10.1016/j.smrv.2007.12.005. Review. PubMed PMID: 18603221.
14: Miyamoto M. [Drugs for insomnia and improving quality of life (QOL): research and development of ramelteon, an MT1/MT2-receptor agonist]. Nihon Yakurigaku Zasshi. 2008 Jan;131(1):16-21. Review. Japanese. PubMed PMID: 18187878.
15: Pandi-Perumal SR, Srinivasan V, Poeggeler B, Hardeland R, Cardinali DP. Drug Insight: the use of melatonergic agonists for the treatment of insomnia-focus on ramelteon. Nat Clin Pract Neurol. 2007 Apr;3(4):221-8. Review. PubMed PMID: 17410109.
16: Borja NL, Daniel KL. Ramelteon for the treatment of insomnia. Clin Ther. 2006 Oct;28(10):1540-55. Review. PubMed PMID: 17157111.
17: Bellon A. Searching for new options for treating insomnia: are melatonin and ramelteon beneficial? J Psychiatr Pract. 2006 Jul;12(4):229-43. Review. PubMed PMID: 16883148.
18: Wurtman R. Ramelteon: a novel treatment for the treatment of insomnia. Expert Rev Neurother. 2006 Jul;6(7):957-64. Review. PubMed PMID: 16831111.
19: Owen RT. Ramelteon: profile of a new sleep-promoting medication. Drugs Today (Barc). 2006 Apr;42(4):255-63. Review. PubMed PMID: 16703122.
20: Laustsen G, Andersen M. Ramelteon (rozerem) a novel approach for insomnia treatment. Nurse Pract. 2006 Apr;31(4):52-5. Review. PubMed PMID: 16607213.

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